N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Medicinal Chemistry Physicochemical Property Optimization Lead Generation

Secure the precise spatial pharmacophore for your kinase or epigenetic screens. N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide provides a leaner, dual hydrogen-bond donor motif versus bulkier analogs, enabling access to shallow ATP pockets and CNS-like property space. Its well-defined single secondary amide anchor accelerates SAR by isolating substituent effects, directly addressing the selectivity challenges highlighted in RORγt and PRMT programs.

Molecular Formula C17H20N4O
Molecular Weight 296.37 g/mol
Cat. No. B10990244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide
Molecular FormulaC17H20N4O
Molecular Weight296.37 g/mol
Structural Identifiers
SMILESCC1=CC(=NN1C)NC(=O)CCC2=CN(C3=CC=CC=C32)C
InChIInChI=1S/C17H20N4O/c1-12-10-16(19-21(12)3)18-17(22)9-8-13-11-20(2)15-7-5-4-6-14(13)15/h4-7,10-11H,8-9H2,1-3H3,(H,18,19,22)
InChIKeyCLPTXRFSCSPRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide: A Structurally Defined Pyrazole–Indole Hybrid Screening Candidate


N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide is a fully synthetic organic small molecule (C₁₇H₂₀N₄O; MW 296.37 g/mol) that belongs to the growing class of pyrazole–indole hybrid scaffolds actively interrogated in early-stage drug discovery [1]. Its architecture covalently links a 1,5-dimethyl-1H-pyrazole ring to a 1-methyl-1H-indole nucleus through a flexible propanamide tether, occupying a distinct structural niche among commercially available screening compounds. While bioactivity data for this specific chemotype remain sparse, the combination of a methyl-capped indole donor and a dimethyl-pyrazole acceptor creates a spatial pharmacophore distinct from the more crowded trimethyl-pyrazole or N-alkylated amide analogs, making it a candidate for hit-finding campaigns targeting proteins with deep, narrow binding pockets.

Why In‑Class Pyrazole–Indole Propanamides Cannot Simply Be Interchanged with N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide


Even within the narrow pyrazole–indole propanamide subfamily, single-atom variations in the pyrazole substitution or the amide linkage profoundly alter shape, electronics, and target engagement. The closest commercial analog—3-(1-methyl-1H-indol-3-yl)-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide —introduces an additional methyl group at pyrazole position 3 and relocates the amide anchor from the pyrazole C3 to C4, resulting in a 14.0 Da higher molecular weight (310.4 vs. 296.4 g/mol) and a markedly different angular trajectory between the two heterocycles. This modified geometry has been shown in analogous kinase inhibitor series to alter hinge-binding complementarity, while the steric encumbrance of the trimethyl pyrazole reduces the fraction of sp³ rotatable bonds accessible for cavity adaptation [1]. Consequently, substituting N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide with a “generic” pyrazole–indole congener without experimental validation risks losing the precise spatial fingerprint required for target engagement.

Quantitative Differentiation Evidence for N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide vs. Closest Analogs


Pyrazole Substituent Bulk Differentially Impacts Calculated Physicochemical Properties vs. the 1,3,5‑Trimethyl‑4‑yl Analog

The target compound adopts a 1,5-dimethyl-1H-pyrazol-3-yl carboxamide configuration, whereas the nearest commercial structural analog introduces an additional methyl group at pyrazole C3 and shifts the amide linkage to C4 (1,3,5-trimethyl-1H-pyrazol-4-yl propanamide) . The reduced steric bulk at the amide terminus in the target compound is reflected in a lower calculated molecular refractive index and polar surface area, suggesting greater membrane permeability potential. Although no head‑to‑head permeability assay is available for these exact structures, the structural difference constitutes a class‑known driver of oral bioavailability in related series [1].

Medicinal Chemistry Physicochemical Property Optimization Lead Generation

Amide N‑Substitution Pattern Drives Differential Conformational Flexibility vs. N‑Methylated‑N‑[(5‑methyl‑1H‑pyrazol‑3‑yl)methyl] Analog

The target compound carries a direct amide –NH– spacer between the propanamide carbonyl and the pyrazole C3. In contrast, the commercially cataloged congener 3-(1H-indol-3-yl)-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]propanamide (CBID 402133) inserts both a methylene spacer and a tertiary N‑methyl amide, effectively freezing the amide in a trans conformation and rigidifying the pyrazole–indole distance [1]. The target compound’s secondary amide retains a torsional degree of freedom (ωC–N) that is lost in the tertiary amide, which, according to kinase hinge‑binding design principles [2], modulates the ability to satisfy paired hydrogen‑bonding constraints in the binding pocket.

Conformational Analysis Structure-Based Design Target Engagement

Indole N‑Methyl vs. N‑Isopropyl Substitution Modulates Predicted Target Complementarity in Class‑Related Scaffolds

Replacement of the indole N‑methyl group on the target compound with an N‑isopropyl group yields N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide, a compound listed in commercial catalogs . In related pyrazole–indole series disclosed in patent literature (e.g., US20050032869), the switch from an indole N‑methyl to larger N‑alkyl groups has been correlated with a >10‑fold shift in IC₅₀ values against specific kinases, attributed to steric exclusion from a secondary hydrophobic pocket adjacent to the ATP‑binding site [1]. Although direct biochemical data for this precise pair are absent, the class‑level trend indicates that the modest difference between N‑methyl and N‑isopropyl can profoundly affect selectivity profiles.

Kinase Inhibitors RORγt Inverse Agonists Selectivity Design

Application Scenarios Where N-(1,5-Dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide Offers Differentiated Value


Scaffold‑Diversified Kinase Hinge‑Binder Library Expansion

The compound’s 1,5‑dimethyl‑1H‑pyrazol‑3‑yl carboxamide anchor presents a less sterically demanding hinge‑binding motif than its 1,3,5‑trimethyl‑4‑yl counterpart [1], making it an attractive supplement to kinase‑focused screening libraries requiring a heterocycle that can enter shallow ATP‑binding clefts without clashing with gatekeeper residues. Its inclusion diversifies the pyrazole vector angle space, increasing the probability of identifying hits for kinases that have proven resistant to bulkier pyrazole‑based inhibitors [2].

Lead‑Optimization Starting Point for RORγt Inverse Agonist Programs

Given that closely related pyrazole amide chemotypes have demonstrated nanomolar RORγt inverse agonism (e.g., US9216988 examples) [1], the target compound’s lower molecular weight and additional hydrogen‑bond donor compared to its N‑methylated homologs position it as a favorable early‑stage tool for medicinal chemists seeking to overcome the poor pharmacokinetic properties that plagued earlier RORγt agents. Its physicochemical profile is better aligned with CNS‑drug‑like space, critical for neurodegenerative disease applications [2].

Selectivity Profiling Baseline Compound for Pyrazole–Indole Chemotype Exploration

Because the target compound retains a single secondary amide donor and a minimal indole N‑methyl substituent, it serves as an optimal baseline comparator in selectivity panels. When co‑profiled with the N‑isopropyl or the trimethyl‑pyrazole analogs, any shift in off‑target kinase engagement can be confidently attributed to the single substituent change, thereby accelerating structure‑activity relationship (SAR) learning in industrial kinase inhibitor programs [1].

In Vitro Pharmacology Probe for Protein Arginine Methyltransferases (PRMTs)

Although data are preliminary, a structurally cognate compound (a pyrazole‑indole amide) was reported to interact with human PRMT3 methyltransferase in a thermal‑shift assay (BindingDB EC₅₀ ≈ 1.3 μM) [1]. The target compound’s smaller substituents may allow deeper penetration into the PRMT substrate‑binding groove, making it a rational initial probe for laboratories studying epigenetic regulation and seeking pyrazole‑based allosteric inhibitors [2].

Quote Request

Request a Quote for N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(1-methyl-1H-indol-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.